An In-depth Technical Guide to 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol, a heterocyclic compound featuring a unique combination of pharmacologically relevant moieties. Due to its novelty, extensive literature on this specific molecule is not yet available. Therefore, this document synthesizes information from foundational chemical principles and data on structurally analogous compounds to present a scientifically grounded perspective on its physicochemical properties, a plausible synthetic route, robust characterization methodologies, and hypothesized biological activities. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both a theoretical framework and practical, field-proven protocols to facilitate further investigation of this promising scaffold.
Introduction and Molecular Overview
5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol is a small molecule incorporating three key structural motifs: a pyridine-2-thiol core, a sulfonamide linker, and a pyrrolidine ring.[1] The strategic combination of these fragments suggests a high potential for diverse biological activity.
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Pyridine Ring: A cornerstone in medicinal chemistry, the pyridine nucleus is present in numerous FDA-approved drugs and is known to engage in various biological interactions.[2] Its derivatives exhibit a wide spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer activities.[2][3][]
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Sulfonamide Group: The sulfonamide functional group (-SO₂NH-) is a classic pharmacophore that has been integral to the development of antimicrobial, antidiabetic, and anticancer agents.[5][6] It often serves as a key hydrogen bond donor/acceptor and can mimic the transition state of enzymatic reactions.
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Pyrrolidine Ring: This saturated five-membered heterocycle provides a three-dimensional structural element, which is increasingly sought after in drug design to improve target specificity and pharmacokinetic properties.[7][8] The pyrrolidine scaffold is found in a multitude of natural products and synthetic drugs with activities ranging from antiviral to enzyme inhibition.[8]
The thiol (-SH) group at the 2-position of the pyridine ring is particularly noteworthy. It exists in tautomeric equilibrium with its corresponding thione form (1H-pyridine-2-thione) and is known for its ability to chelate metal ions, a mechanism central to the activity of many enzyme inhibitors.[9]
This guide will systematically deconstruct the molecule to propose its properties, synthesis, and analytical validation, thereby providing a foundational roadmap for its exploration as a potential therapeutic agent.
Physicochemical Properties
Direct experimental data for 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol is limited. The following table consolidates basic identifiers from public databases with computationally predicted properties, offering a preliminary profile for this compound.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂S₂ | PubChem[1] |
| Molecular Weight | 248.34 g/mol | PubChem[1] |
| IUPAC Name | 5-(pyrrolidin-1-ylsulfonyl)pyridine-2-thiol | PubChem[1] |
| CAS Number | 852400-10-3 | PubChem[1] |
| Predicted XLogP3 | 0.9 | PubChem[1] |
| Predicted Hydrogen Bond Donors | 1 | PubChem[1] |
| Predicted Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Predicted Rotatable Bond Count | 2 | PubChem[1] |
Expert Insights: The predicted XLogP3 value of 0.9 suggests a favorable balance between hydrophilicity and lipophilicity, which is often a desirable characteristic for oral bioavailability. The presence of both hydrogen bond donors and acceptors indicates the potential for strong, specific interactions with biological targets like enzyme active sites or protein receptors.
Proposed Synthesis Pathway
Caption: A comprehensive workflow for the analytical validation of the target compound.
Detailed Analytical Protocols:
A. Purity Determination by High-Performance Liquid Chromatography (HPLC)
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Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector. [10]* Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
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Gradient Example: 10% B to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: Monitor at 254 nm and 280 nm.
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Outcome: A single major peak with an area >95% indicates high purity.
B. Mass Verification by High-Resolution Mass Spectrometry (HRMS)
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Technique: Electrospray Ionization (ESI) in positive ion mode.
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Analysis: The instrument will be calibrated to provide high mass accuracy.
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Expected Result: An observed m/z value corresponding to the [M+H]⁺ ion (Calculated: 249.0392) within a 5 ppm mass error confirms the elemental composition.
C. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). [11][12]* ¹H NMR (Proton NMR): Expected signals would include:
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Aromatic protons on the pyridine ring (distinct chemical shifts and coupling patterns).
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Methylene protons of the pyrrolidine ring (likely complex multiplets).
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A broad singlet for the thiol proton (-SH), which is exchangeable with D₂O.
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¹³C NMR (Carbon NMR): Expected signals would correspond to:
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Unique carbons of the pyridine ring.
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Two distinct methylene carbons of the pyrrolidine ring.
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The thione carbon (C=S), which typically appears downfield.
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D. Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy
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Analysis: The sample is analyzed as a solid (e.g., KBr pellet).
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Expected Characteristic Bands:
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N-H stretching (if in thione form) around 3100-3000 cm⁻¹.
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S-H stretching (if in thiol form) around 2600-2550 cm⁻¹ (often weak).
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Asymmetric and symmetric S=O stretching for the sulfonamide group around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. [13]
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Hypothesized Biological Activity and Therapeutic Potential
The molecular architecture of 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol suggests several plausible avenues for biological activity, making it a compound of interest for screening in various therapeutic areas.
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Anticancer Activity: Pyridine derivatives are well-documented anticancer agents. [2][3]The pyridine-2-thione moiety, in particular, has shown antiproliferative effects against various cancer cell lines. [3]The sulfonamide group is also a known pharmacophore in anticancer drug design, often targeting enzymes like carbonic anhydrase, which are overexpressed in certain tumors. [6]* Antimicrobial/Antifungal Activity: Sulfonamides were among the first effective antimicrobial drugs. [6]The pyridine-2-thiol scaffold is present in Pyrithione, a compound whose zinc salt is widely used for its antibacterial and antifungal properties. [14]The ability of the thiol group to chelate essential metal ions can disrupt microbial metabolism.
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Enzyme Inhibition: The combination of a metal-chelating thiol group and a sulfonamide moiety, known to interact with zinc metalloenzymes, makes this compound a candidate for enzyme inhibition studies. Pyrrolidine sulfonamides have been investigated as potent inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) for diabetes treatment. [5][8]* Neurotropic Activity: Recent studies on thioalkyl derivatives of pyridine have revealed psychotropic properties, including anxiolytic and sedative effects. [15]The pyrrolidine ring is a common feature in compounds targeting the central nervous system. [7]
Conclusion and Future Directions
5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework built on established scientific principles to direct its initial investigation. By proposing a viable synthetic route and a comprehensive analytical validation workflow, it equips researchers with the necessary tools to produce and confirm this molecule with high confidence. The hypothesized biological activities, grounded in the known pharmacology of its constituent fragments, highlight its potential as a lead compound in oncology, infectious diseases, and beyond. Future work should focus on executing the proposed synthesis, confirming the structure and properties through the outlined analytical methods, and subsequently screening the compound in a panel of relevant biological assays to uncover its therapeutic potential.
References
-
Analysis of sulfonamides. Slideshare. [Link]
-
Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]
-
PubChem. 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol. National Center for Biotechnology Information. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. FSIS.USDA.gov. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
PubChem. 5-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol. National Center for Biotechnology Information. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Mondal, S., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of Taibah University for Science. [Link]
-
Khan, S. A., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. [Link]
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. [Link]
-
Shah, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry. [Link]
-
American Elements. 5-(piperidine-1-sulfonyl)pyridine-2-thiol. American Elements. [Link]
-
Villalobos-García, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]
-
De, S., et al. (2022). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Organic Chemistry: Current Research. [Link]
-
PubChem. 2-Mercaptopyridine. National Center for Biotechnology Information. [Link]
-
PubChem. Pyridine-2-thiolate. National Center for Biotechnology Information. [Link]
-
PubChem. Pyrithione. National Center for Biotechnology Information. [Link]
-
Georgieva, M., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Takano, H., et al. (2024). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]
Sources
- 1. 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol | C9H12N2O2S2 | CID 4962330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Mercaptopyridine | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrithione | C5H5NOS | CID 1570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
